molecular formula C8H6BrNO5 B8125491 Methyl 4-bromo-5-hydroxy-2-nitrobenzoate

Methyl 4-bromo-5-hydroxy-2-nitrobenzoate

Cat. No.: B8125491
M. Wt: 276.04 g/mol
InChI Key: JNXPPIOLXIBBLE-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-hydroxy-2-nitrobenzoate is a substituted benzoate ester characterized by a bromo (-Br) group at position 4, a hydroxy (-OH) group at position 5, and a nitro (-NO₂) group at position 2 of the aromatic ring, with a methyl ester (-COOCH₃) at the carboxyl position.

The synthesis of such derivatives typically involves sequential substitution reactions. For instance, bromination and nitration steps are critical for introducing halogens and nitro groups, while esterification (e.g., using Na₂S₂O₅ in DMF as a catalyst ) stabilizes the carboxyl group. The compound’s crystallinity and structural confirmation may rely on tools like SHELXL and ORTEP-III , which are standard in X-ray crystallography.

Properties

IUPAC Name

methyl 4-bromo-5-hydroxy-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO5/c1-15-8(12)4-2-7(11)5(9)3-6(4)10(13)14/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXPPIOLXIBBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-5-hydroxy-2-nitrobenzoate typically involves a multi-step processThe reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as catalysts .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-5-hydroxy-2-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-bromo-5-hydroxy-2-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-bromo-5-hydroxy-2-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential antimicrobial or anticancer effects. The hydroxyl and bromine groups also contribute to its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of Methyl 4-bromo-5-hydroxy-2-nitrobenzoate becomes evident when compared to analogs (Table 1). Key differences in substituents, molecular weight, and physicochemical properties highlight its distinct behavior in reactions and applications.

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name CAS Number Substituents Molecular Formula Key Properties/Applications
This compound - 4-Br, 5-OH, 2-NO₂, COOCH₃ C₈H₆BrNO₅ High polarity, reactive Br for coupling
Methyl 5-benzyloxy-4-methoxy-2-nitrobenzoate 164161-49-3 5-BnO, 4-OCH₃, 2-NO₂, COOCH₃ C₁₆H₁₅NO₆ Enhanced lipophilicity (BnO group)
5-hydroxy-4-methoxy-2-nitrobenzoic acid 31839-20-0 5-OH, 4-OCH₃, 2-NO₂, COOH C₈H₇NO₆ Acidic, water-soluble (carboxylic acid)
Methyl 5-methoxy-2-nitrobenzoate 2327-45-9 5-OCH₃, 2-NO₂, COOCH₃ C₉H₉NO₅ Electron-rich ring (OCH₃ donor)
Methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate 1441173-02-9 2-CH₂Br, 5-Cl, 4-NO₂, COOCH₃ C₉H₇BrClNO₄ Alkylation potential (bromomethyl)

Substituent Effects on Reactivity

  • Bromo vs. Methoxy/Benzyloxy : The bromo group in the target compound enables nucleophilic aromatic substitution (e.g., Suzuki coupling), whereas methoxy or benzyloxy groups in analogs (e.g., CAS 164161-49-3) favor electrophilic substitution due to their electron-donating nature .
  • Nitro Group : All listed compounds share a nitro group at position 2, which stabilizes negative charges in intermediates and directs further substitution reactions.
  • Hydroxy vs. In contrast, the carboxylic acid (CAS 31839-20-0) exhibits higher water solubility but lower stability in acidic conditions .

Physicochemical Properties

  • Solubility : Methyl esters (e.g., CAS 2327-45-9) are generally less polar than carboxylic acids, favoring solubility in organic solvents like DCM or ethyl acetate .
  • Thermal Stability: Nitro groups elevate melting points compared to non-nitrated analogs. For example, methyl esters with nitro substituents (e.g., CAS 1441173-02-9) decompose at higher temperatures (~200°C) .

Biological Activity

Methyl 4-bromo-5-hydroxy-2-nitrobenzoate is a compound of significant interest in the fields of medicinal chemistry and biology due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a nitro group, a bromo substituent, and a hydroxyl group attached to a benzoate structure. These functional groups contribute to its reactivity and biological activity.

The biological effects of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, altering cellular functions. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.
  • Receptor Binding : It has the potential to bind to specific receptors, triggering signaling cascades that lead to physiological responses.
  • Redox Reactions : The compound can participate in oxidation-reduction reactions, which may affect its interaction with biological targets.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activities. Studies have shown that derivatives of nitroaromatic compounds exhibit significant antibacterial effects against various strains of bacteria, including resistant strains.

Anticancer Activity

Recent research indicates that this compound may possess anticancer properties. In vitro studies demonstrated that it could reduce tumor cell proliferation in specific cancer cell lines. For example, it was effective against epidermoid-nasopharyngeal and colon cancer cell lines, showing promising results in inhibiting tumor growth .

Case Study: In Vivo Effects

In an animal model study, mice treated with this compound exhibited reduced tumor growth without significant adverse effects on body weight or general health. This suggests a favorable therapeutic index for potential anticancer applications .

Data Summary

Biological Activity Observed Effects Study Reference
AntimicrobialEffective against resistant bacterial strains
AnticancerReduced proliferation in cancer cell lines
Enzyme InhibitionAltered metabolic pathways

Applications in Medicinal Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its derivatives are being explored for their potential use as pharmacophores in drug development due to their biological activities.

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